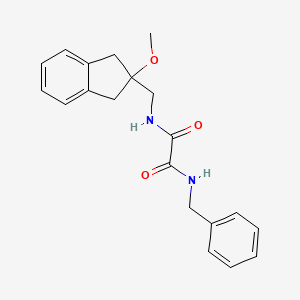

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

描述

属性

IUPAC Name |

N-benzyl-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-20(11-16-9-5-6-10-17(16)12-20)14-22-19(24)18(23)21-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNMNPWYAYSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Indane Moiety: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a Friedel-Crafts alkylation reaction.

Benzylation: The indane derivative is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.

Oxalamide Formation: The final step involves the reaction of the benzylated indane with oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide group can be reduced to form an amine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C20H22N2O and a molecular weight of approximately 306.4 g/mol. It features an oxalamide moiety, which is known for its role in biological interactions, and a methoxy group that enhances solubility and reactivity. The unique structural components contribute to its potential applications in drug development and other fields.

Anticancer Activity

Research has indicated that N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| MCF-7/MX | 20 | Inhibition of tubulin polymerization |

The proposed mechanisms include enzyme interaction modulation and tubulin inhibition, leading to disrupted mitotic processes in cancer cells. Flow cytometric analyses have confirmed the induction of apoptosis in treated cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. In vitro studies have indicated effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. The specific mechanisms by which it exerts antimicrobial effects are under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Polymer Applications

In materials science, the compound has been explored for its potential use in polymer formulations due to its unique chemical structure. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials.

Study 1: Synthesis and Evaluation

A comprehensive study focused on synthesizing derivatives of this compound evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that structural modifications significantly influenced biological activity, leading to the identification of more potent analogs.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and specific protein targets involved in cancer progression. These studies provide insights into how structural features contribute to the compound's effectiveness as an anticancer agent.

作用机制

The mechanism of action of N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The benzyl and indane moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

相似化合物的比较

Comparative Analysis with Similar Compounds

Thermodynamic and Hydrogen Bonding Properties

Oxalamides are characterized by their HB capacity, which affects solubility and molecular recognition. Key comparisons include:

Structural Analogs in Medicinal Chemistry

Anti-HIV Candidate: BNM-III-170

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) shares the dihydroindenylmethyl-oxalamide core but includes guanidinomethyl and methylamino groups. These substituents enhance binding to CD4 receptors, demonstrating anti-HIV activity . The target compound’s benzyl and methoxy groups lack the charged moieties critical for viral entry inhibition, suggesting divergent biological targets.

Butyrylcholinesterase (BChE) Inhibitors

A BChE inhibitor (N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide) highlights the role of dihydroindenyl groups in enzyme interaction. The target compound’s methoxy group may mimic the electron-rich regions of such inhibitors but lacks the nitroquinoline scaffold required for π-π stacking in BChE binding .

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Benzyl vs. m-Tolyl : The closely related N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide () substitutes benzyl with m-tolyl, which may alter lipophilicity and steric interactions.

生物活性

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

1. Anti-inflammatory Activity:

Studies have demonstrated that oxalamide derivatives can inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, compounds similar in structure have shown significant inhibition of these markers in LPS-stimulated RAW264.7 macrophage cells .

2. Anticancer Properties:

The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. For example, tetranuclear copper complexes derived from similar ligands demonstrated significant cytotoxicity against pancreatic and gastric cancer cell lines .

3. Antimicrobial Activity:

There is emerging evidence that oxalamide derivatives possess antimicrobial properties. Preliminary tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory effects of similar oxalamide compounds on RAW264.7 macrophages. The results indicated that these compounds significantly downregulated iNOS expression by up to 42%, highlighting their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In a comparative study, this compound was tested alongside known anticancer agents. The compound exhibited IC50 values comparable to established drugs, indicating promising therapeutic potential against specific cancer types .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, and how can reaction conditions be standardized?

- Methodology : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Preparation of the 2-methoxy-2,3-dihydro-1H-inden-2-yl intermediate via alkylation or ring-opening reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Step 2 : Oxalamide bond formation using carbodiimide coupling agents (e.g., DCC/HOBt) to link the benzylamine and indene-methyl intermediates .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for ≥95% purity.

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC₅₀ determination via dose-response curves).

- Control Experiments : Include reference compounds (e.g., known opioid receptor modulators for comparison) .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess variability between replicates or labs. Contradictions may arise from differences in solvent systems (DMSO vs. aqueous buffers) or assay sensitivity .

Q. What spectroscopic techniques are most reliable for characterizing the compound’s stereochemistry?

- Techniques :

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (SHELX suite) with high-resolution data (R-factor < 0.05) .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing carbonyl and aromatic C-H stretching modes .

- NOESY NMR : Detect spatial proximity between the benzyl group and indene protons to infer conformational preferences .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

- Strategy :

- Modular Synthesis : Introduce substituents at the benzyl (e.g., halogenation) or indene-methoxy group (e.g., demethylation) to assess effects on lipophilicity (logP) and metabolic stability .

- In Silico Modeling : Use DFT calculations (B3LYP/6-31G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and correlate with bioavailability .

- In Vivo Testing : Monitor plasma half-life in rodent models after intravenous/oral administration. Compare with analogs lacking the methoxy group .

Q. What computational methods are suitable for predicting binding modes to neurological targets (e.g., µ-opioid receptors)?

- Tools :

- Molecular Docking (AutoDock Vina) : Dock the compound into receptor crystal structures (PDB ID: 6DDF) to identify key interactions (e.g., hydrogen bonds with Tyr148) .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of the indene-methoxy group in hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?

- Solutions :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals.

- Twinning Correction : Apply SHELXD for deconvolution of overlapping reflections in twinned crystals .

- Refinement Constraints : Restrict anisotropic displacement parameters for the methoxy group to mitigate disorder .

Q. What strategies mitigate oxidative degradation of the oxalamide moiety during long-term stability studies?

- Preventive Measures :

- Storage Conditions : Use argon-purged vials at -80°C to minimize exposure to O₂ and light.

- Excipient Screening : Add antioxidants (e.g., BHT) in formulation buffers.

- Accelerated Stability Testing : Monitor degradation products via LC-MS under stress conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。